Bromine Regiochemistry: 5-Bromo vs. 6-Bromo Pyridine Differentiation in Cross-Coupling Reactivity
The compound 613660-78-9 bears the bromine atom at the 5-position (meta to pyridine nitrogen), whereas the closest regioisomer CAS 613660-80-3 bears bromine at the 6-position (ortho to pyridine nitrogen). In pyridine systems, the 5-position is less electronically deactivated than the 2- or 6-positions, enabling more efficient oxidative addition in palladium-catalyzed cross-coupling reactions. This positional difference directly impacts the success rate and yield of Suzuki–Miyaura and Buchwald–Hartwig couplings used in library synthesis [1]. While head-to-head kinetic data for these specific substrates are not publicly available, the class-level inference from pyridine reactivity is well-established: 5-bromopyridines exhibit superior coupling performance compared to 2- or 6-bromo congeners under standard conditions [2].
| Evidence Dimension | Cross-coupling reactivity (Suzuki–Miyaura suitability) |
|---|---|
| Target Compound Data | Bromine at pyridine 5-position (meta to N); less steric hindrance and favourable electronic profile for oxidative addition |
| Comparator Or Baseline | CAS 613660-80-3: bromine at pyridine 6-position (ortho to N); increased steric and electronic deactivation effects |
| Quantified Difference | Quantitative yield or rate data for direct head-to-head coupling not available; class-level inference supports superior reactivity at the 5-position. |
| Conditions | Class inference from Pd-catalyzed cross-coupling literature on halopyridine substrates |
Why This Matters
For procurement decisions, the 5-bromo regioisomer offers a more reliable substrate for parallel synthesis and library construction via cross-coupling, reducing optimization time relative to the 6-bromo analogue.
- [1] yybyy.com. CAS 613660-78-9 vs. CAS 613660-80-3 structural comparison. Available at: https://www.yybyy.com/chemicals/detail/613660-78-9 View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. (Class-level inference for halopyridine reactivity) View Source
